2,3,4,5,6-Pentamethylpyridine
Overview
Description
2,3,4,5,6-Pentamethylpyridine is a chemical compound with the molecular formula C10H15N. It is a derivative of pyridine, where all the hydrogen atoms on the pyridine ring are replaced by methyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentamethylpyridine can be synthesized through several methods. One common method involves the alkylation of pyridine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic methylation of pyridine using methanol and a suitable catalyst, such as a metal oxide. This method allows for large-scale production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentamethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides; reactions often require a catalyst or specific reaction conditions like elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,3,4,5,6-Pentamethylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentamethylpyridine depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In organic synthesis, it functions as a base, facilitating various chemical reactions. Its biological activities are attributed to its ability to interact with cellular components, potentially disrupting microbial cell membranes or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but with fewer methyl groups.
2,3,5,6-Tetramethylpyridine: Another derivative with fewer methyl groups.
2,6-Dimethylpyridine: Contains only two methyl groups on the pyridine ring.
Uniqueness
2,3,4,5,6-Pentamethylpyridine is unique due to the complete substitution of all hydrogen atoms on the pyridine ring with methyl groups. This full methylation imparts distinct steric and electronic properties, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
2,3,4,5,6-pentamethylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-7(2)9(4)11-10(5)8(6)3/h1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFURNOQUNVHWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343627 | |
Record name | 2,3,4,5,6-Pentamethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3748-83-2 | |
Record name | 2,3,4,5,6-Pentamethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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